molecular formula C18H17OPb B13821655 Triphenylplumbanol

Triphenylplumbanol

Cat. No.: B13821655
M. Wt: 456 g/mol
InChI Key: NVXIRLZJUXDBQO-UHFFFAOYSA-N
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Description

Triphenyl lead hydroxide is an organolead compound with the chemical formula (C₆H₅)₃PbOH. It is a derivative of lead, where three phenyl groups are bonded to a lead atom, and a hydroxide group is attached to the lead. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triphenyl lead hydroxide can be synthesized through several methods. One common approach involves the reaction of triphenyl lead chloride with a hydroxide source, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic medium. The reaction typically proceeds as follows:

(C6H5)3PbCl+NaOH(C6H5)3PbOH+NaCl(C₆H₅)₃PbCl + NaOH \rightarrow (C₆H₅)₃PbOH + NaCl (C6​H5​)3​PbCl+NaOH→(C6​H5​)3​PbOH+NaCl

The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In industrial settings, the production of triphenyl lead hydroxide may involve large-scale reactions using similar principles. The use of continuous reactors and automated systems can enhance the efficiency and yield of the process. The purity of the final product is ensured through rigorous quality control measures, including chromatography and spectroscopy.

Chemical Reactions Analysis

Types of Reactions

Triphenyl lead hydroxide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form lead(IV) compounds.

    Reduction: It can be reduced to lead(II) compounds.

    Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Reagents like halogens or organometallic compounds are used under controlled conditions.

Major Products Formed

    Oxidation: Lead(IV) oxide or other lead(IV) compounds.

    Reduction: Lead(II) hydroxide or lead(II) salts.

    Substitution: Various organolead compounds with different functional groups.

Scientific Research Applications

Triphenyl lead hydroxide has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-lead bonds.

    Biology: Studies have explored its effects on biological systems, including its potential as a lead-based drug.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, although its toxicity remains a concern.

    Industry: It is used in the production of lead-based materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which triphenyl lead hydroxide exerts its effects involves the interaction of the lead atom with various molecular targets. The phenyl groups provide stability to the compound, while the hydroxide group can participate in hydrogen bonding and other interactions. The lead atom can form coordination complexes with other molecules, influencing their reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Triphenyltin hydroxide: Similar in structure but contains tin instead of lead.

    Triphenylphosphine oxide: Contains phosphorus and is used in different applications.

    Triphenylarsine oxide: Contains arsenic and has distinct chemical properties.

Uniqueness

Triphenyl lead hydroxide is unique due to the presence of lead, which imparts specific reactivity and toxicity. Its ability to form stable organolead compounds makes it valuable in certain chemical processes, but its toxicity limits its use in biological and medical applications.

Properties

Molecular Formula

C18H17OPb

Molecular Weight

456 g/mol

InChI

InChI=1S/3C6H5.H2O.Pb/c3*1-2-4-6-5-3-1;;/h3*1-5H;1H2;

InChI Key

NVXIRLZJUXDBQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)C3=CC=CC=C3.O

Origin of Product

United States

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